

A Comprehensive Spectroscopic Guide to 2-(2,2,2-Trifluoroethoxy)aniline

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Compound of Interest

Compound Name: 2-(2,2,2-Trifluoroethoxy)aniline

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Introduction

2-(2,2,2-Trifluoroethoxy)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoroethoxy group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.^[1] As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount.^[1] This guide provides a detailed analysis of the spectroscopic data for **2-(2,2,2-Trifluoroethoxy)aniline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and application in complex synthetic pathways.

Molecular Structure and Key Features

The molecular structure of **2-(2,2,2-Trifluoroethoxy)aniline**, with the IUPAC name 2-(2,2,2-trifluoroethoxy)benzenamine, combines an aniline ring with a trifluoroethoxy substituent at the ortho position. This arrangement gives rise to a unique spectroscopic signature that is explored in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(2,2,2-Trifluoroethoxy)aniline**, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic and aliphatic protons and carbons.

¹H and ¹³C NMR Spectral Data

¹ H NMR	δ (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	6.70-6.90	m	4H	Ar-H
Methylene Protons	4.35	q	2H	-OCH ₂ -
Amine Protons	3.85	s	2H	-NH ₂

¹³ C NMR	δ (ppm)	Assignment
Aromatic Carbons	115.0-145.0	Ar-C
Methylene Carbon	66.0 (q)	-OCH ₂ -
Trifluoromethyl Carbon	123.0 (q)	-CF ₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of NMR Spectra

The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons in the range of 6.70-6.90 ppm. The methylene protons of the trifluoroethoxy group appear as a quartet around 4.35 ppm due to coupling with the three fluorine atoms of the adjacent trifluoromethyl group. The amine protons present as a broad singlet at approximately 3.85 ppm.

In the ¹³C NMR spectrum, the aromatic carbons resonate in the typical downfield region. The methylene carbon signal is split into a quartet by the three fluorine atoms, a key indicator of the -OCH₂CF₃ moiety. Similarly, the trifluoromethyl carbon also appears as a quartet due to coupling with the two methylene protons.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-(2,2,2-Trifluoroethoxy)aniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **2-(2,2,2-Trifluoroethoxy)aniline** reveals characteristic absorption bands for the amine, aromatic, and trifluoroethoxy groups.

Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3300	Medium	N-H stretching (asymmetric and symmetric)
3050-3000	Weak	C-H stretching (aromatic)
1620-1580	Strong	N-H bending
1300-1100	Strong	C-F stretching
1250-1200	Strong	C-O-C stretching (asymmetric)
1100-1000	Strong	C-O-C stretching (symmetric)

Interpretation of IR Spectrum

The presence of a primary amine is confirmed by the two N-H stretching bands in the 3400-3300 cm^{-1} region and the strong N-H bending vibration between 1620-1580 cm^{-1} .^[2] The

aromatic C-H stretching vibrations are observed as weak bands above 3000 cm^{-1} . The most intense bands in the spectrum are attributed to the C-F and C-O-C stretching vibrations of the trifluoroethoxy group, appearing in the $1300\text{-}1000\text{ cm}^{-1}$ range.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Instrument Setup:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum in the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectral Data

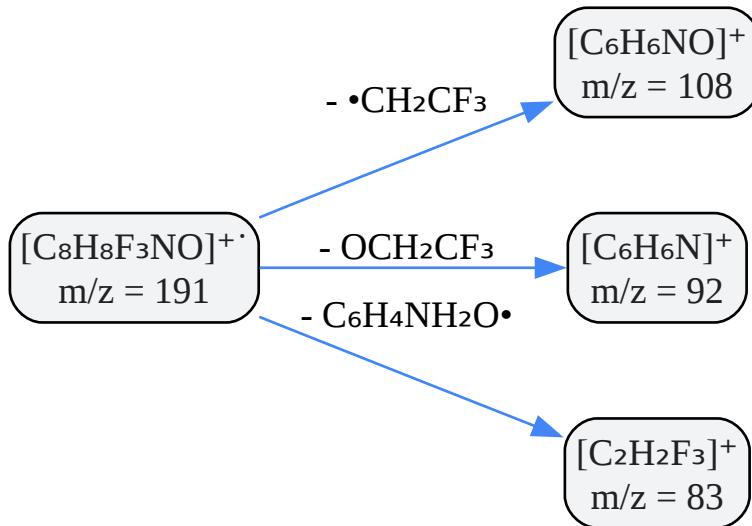
m/z	Relative Intensity	Assignment
191	High	$[\text{M}]^+$ (Molecular Ion)
108	Moderate	$[\text{M} - \text{OCH}_2\text{CF}_3]^+$
92	Moderate	$[\text{M} - \text{CF}_3\text{CH}_2\text{O}]^+$
83	Moderate	$[\text{CF}_3\text{CH}_2]^+$

Note: Fragmentation patterns can be influenced by the ionization technique used.

Interpretation of Mass Spectrum

The mass spectrum of **2-(2,2,2-Trifluoroethoxy)aniline** shows a prominent molecular ion peak $[M]^+$ at an m/z of 191, corresponding to its molecular weight.[3] Common fragmentation pathways involve the cleavage of the ether bond, leading to fragments with m/z values of 108 and 92. The presence of the trifluoroethyl fragment is indicated by a peak at m/z 83.

Proposed Fragmentation Pathway



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